molecular formula C26H22N2O2S2 B11466092 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11466092
M. Wt: 458.6 g/mol
InChI Key: KHBQFISAZBIMPH-UHFFFAOYSA-N
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Description

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazole and thiazolidinone rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diphenyl-2-aminothiazole with 4-ethoxybenzaldehyde, followed by cyclization with thioglycolic acid. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Thiazoles: Compounds containing thiazole rings.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to the thiazole or thiazolidinone rings.

Uniqueness

3-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one is unique due to its combination of thiazole and thiazolidinone rings, along with the presence of phenyl and ethoxyphenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H22N2O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N2O2S2/c1-2-30-21-15-13-20(14-16-21)25-28(22(29)17-31-25)26-27-23(18-9-5-3-6-10-18)24(32-26)19-11-7-4-8-12-19/h3-16,25H,2,17H2,1H3

InChI Key

KHBQFISAZBIMPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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